molecular formula C11H17BrCl2N2 B1530380 N-(3-bromophenyl)piperidin-4-amine dihydrochloride CAS No. 1229624-95-6

N-(3-bromophenyl)piperidin-4-amine dihydrochloride

Cat. No.: B1530380
CAS No.: 1229624-95-6
M. Wt: 328.07 g/mol
InChI Key: BUVBEMZSOKDYLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

N-(3-bromophenyl)piperidin-4-amine dihydrochloride is a halogenated aromatic amine derivative with a piperidine backbone. Its systematic IUPAC name reflects its substitution pattern: the piperidine ring (a six-membered amine-containing heterocycle) is substituted at the 4-position with an amino group (-NH2) and at the nitrogen atom with a 3-bromophenyl group. The dihydrochloride designation indicates the presence of two hydrochloric acid molecules as counterions, forming a salt.

The structural representation consists of:

  • A piperidine ring (C5H11N) with a primary amine at position 4.
  • A 3-bromophenyl group (C6H4Br) attached to the piperidine nitrogen.
  • Two hydrochloride ions (HCl) associated with the amine groups.

Key structural identifiers :

  • SMILES : Cl.Cl.Brc1cccc(NC2CCNCC2)c1
  • InChI : InChI=1S/C11H15BrN2.2ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;;/h1-3,8,10,13-14H,4-7H2;2*1H
  • InChIKey : BUVBEMZSOKDYLD-UHFFFAOYSA-N

The 3D conformation of the molecule is influenced by steric interactions between the bromophenyl group and the piperidine ring, favoring a chair conformation for the piperidine moiety.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by the following registry numbers and database entries:

Identifier Value Source
CAS Registry Number 1229624-95-6
PubChem CID 4579368 (dihydrochloride form)
ChemSpider ID 66545673
EC Number 822-166-0
MDL Number MFCD16621847

The CAS Registry Number (1229624-95-6) is the primary identifier for this compound in chemical databases. Alternative names include 1-(3-bromophenyl)piperidin-4-amine hydrochloride and N-(3-bromophenyl)-4-piperidinamine dihydrochloride, though these are not IUPAC-compliant.

Molecular Formula and Weight Analysis

The molecular formula and weight are critical for stoichiometric calculations and spectral characterization:

Property Value
Molecular Formula C11H15BrN2·2HCl
Molecular Weight 328.08 g/mol

Breakdown of molecular weight :

  • Carbon (C11) : $$11 \times 12.01 = 132.11 \, \text{g/mol}$$
  • Hydrogen (H17) : $$17 \times 1.008 = 17.14 \, \text{g/mol}$$
  • Bromine (Br) : $$79.904 \, \text{g/mol}$$
  • Nitrogen (N2) : $$2 \times 14.01 = 28.02 \, \text{g/mol}$$
  • Hydrochloride (2HCl) : $$2 \times (1.008 + 35.45) = 72.92 \, \text{g/mol}$$

Total : $$132.11 + 17.14 + 79.904 + 28.02 + 72.92 = 328.08 \, \text{g/mol}$$.

The dihydrochloride salt form increases the compound’s solubility in polar solvents compared to the free base. This property is significant for its applications in pharmaceutical synthesis and chemical research.

Properties

IUPAC Name

N-(3-bromophenyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2.2ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;;/h1-3,8,10,13-14H,4-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVBEMZSOKDYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC(=CC=C2)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229624-95-6
Record name N-(3-bromophenyl)piperidin-4-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Grignard Reaction-Based Preparation

A common approach employs a Grignard reagent derived from 3-bromobenzene to introduce the 3-bromophenyl group onto a piperidine precursor:

  • Step 1: Preparation of 3-bromophenylmagnesium bromide by reacting 3-bromobromobenzene with magnesium in tetrahydrofuran (THF) under nitrogen atmosphere with iodine as a catalyst. The reaction proceeds for about 2 hours to form the Grignard reagent.

  • Step 2: The Grignard reagent is then added dropwise to a solution of a piperidine derivative such as tert-butyl (2S)-2-{[methoxy(methyl)amino]carbonyl}piperidine-1-carboxylate in THF under ice cooling. The mixture is stirred at room temperature for 2 hours.

  • Step 3: Work-up includes quenching with aqueous ammonium chloride, extraction with ethyl acetate, washing, drying, and concentration to afford the intermediate compound.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Grignard reagent formation Magnesium, 3-bromobenzene, iodine catalyst, THF Room temp, 2 hours 2 hours High Under nitrogen atmosphere
Grignard addition Piperidine derivative in THF, ice cooling, then room temp 0°C to RT 2 hours High Controlled addition to maintain temp
Reductive amination 3-bromobenzaldehyde + piperidin-4-amine, dry ethanol, NaBH4 reduction RT for 16 h; 0°C for NaBH4 addition 16 h + reduction 90+ Under nitrogen, careful NaBH4 addition
Protection removal Pd/C catalyst, hydrogen atmosphere, 20–30°C 3–8 hours 3–8 hours 95+ Mild hydrogenation conditions
Salt formation HCl addition in methylene dichloride or ethanol 20–100°C 1–8 hours 90+ Molar ratio acid:amine 4:1 to 30:1

Research Findings and Advantages

  • The Grignard-based method allows for high stereochemical purity and good yields with relatively mild conditions.

  • Protection/deprotection strategies minimize by-products and improve optical purity when chiral piperidine derivatives are used.

  • Salt formation with hydrochloric acid stabilizes the amine, facilitating isolation and handling.

  • The overall synthetic route is scalable and adaptable to various substituted phenyl groups, including 3-bromo substituents.

  • Reaction solvents such as THF, methylene dichloride, ethanol, and acetonitrile are commonly employed, offering flexibility depending on scale and equipment.

  • Reaction temperatures range from 0°C to 100°C, with optimal yields often obtained at 20–30°C for sensitive steps.

  • The process can be telescoped (multiple steps without isolation of intermediates) to improve efficiency and reduce purification steps.

Summary Table of Preparation Methods

Method Key Steps Advantages Typical Yield (%) Key Solvents Notes
Grignard Reaction Grignard formation + addition High stereoselectivity, scalable 85–95 THF, EtOAc Requires inert atmosphere
Reductive Amination Imine formation + NaBH4 reduction Mild conditions, simple setup 90+ Ethanol, methylene dichloride High purity product
Protection/Deprotection Boc/Cbz protection, hydrogenation Improved purity, fewer by-products 90+ Methanol, THF Useful for chiral amines
Salt Formation Acid treatment to form dihydrochloride Stabilizes product, easy isolation 90+ Methylene dichloride, ethanol Acid:amine ratio critical

Chemical Reactions Analysis

Types of Reactions: N-(3-bromophenyl)piperidin-4-amine dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of N-(3-bromophenyl)piperidin-4-one.

  • Reduction: Formation of N-(3-bromophenyl)piperidin-4-amine.

  • Substitution: Formation of various substituted piperidines.

Scientific Research Applications

N-(3-bromophenyl)piperidin-4-amine dihydrochloride is widely used in scientific research due to its unique properties. It is employed in the synthesis of organic compounds, drug discovery, and as a building block in the development of new pharmaceuticals. Its applications extend to various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism by which N-(3-bromophenyl)piperidin-4-amine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of N-(3-bromophenyl)piperidin-4-amine dihydrochloride with similar compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Purity Melting Point (°C)
This compound 3-Bromophenyl C₁₁H₁₅BrCl₂N₂ 342.10 95% Not reported
DDO-02003 () 4-Methoxyphenyl C₂₁H₂₅N₃O₂ 352.20 95.27% 207–211
N-(4-Bromobenzyl)piperidine-4-amine dihydrochloride () 4-Bromobenzyl C₁₂H₁₇BrCl₂N₂ 342.10 95% Not reported
N-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride () 5-Chloro-2-fluorobenzyl C₁₂H₁₈Cl₃FN₂ 315.60 ≥95% Not reported
[1-(3-Chloro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride () 3-Chlorophenyl C₁₃H₁₈Cl₂N₂ 279.20 Not reported Not reported

Key Observations:

  • Halogen Influence : Bromine’s larger atomic size and lower electronegativity compared to chlorine or fluorine may alter lipophilicity and receptor binding. For instance, the 3-bromophenyl group in the target compound could enhance membrane permeability relative to the 4-fluorobenzyl group in DDO-02006 .
  • Purity and Yield : Most analogues report ≥95% purity, but synthesis yields vary. DDO-02003 is synthesized in 40% yield via reductive amination and salt crystallization , while the target compound’s yield is unspecified in available data.

Commercial and Research Availability

  • The target compound is listed by suppliers like ePharmaLeads and CymitQuimica but marked as discontinued in some catalogs .
  • Fluorinated and chlorinated derivatives (e.g., ) remain available, reflecting demand for halogen diversity in drug discovery.

Biological Activity

N-(3-Bromophenyl)piperidin-4-amine dihydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, which is known for its versatility in drug design, and a bromophenyl substituent that enhances its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

  • Molecular Formula : C11H14BrCl2N
  • Molecular Weight : Approximately 292.1 g/mol
  • Appearance : White crystalline powder, soluble in water

This compound exhibits biological activity primarily through its interaction with various receptors and enzymes. Its structural characteristics allow it to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Key Mechanisms:

  • Dopamine Transporter Inhibition : The compound acts as a selective inhibitor of the dopamine transporter (DAT), which is crucial for regulating dopamine levels in the brain. This property suggests potential applications in treating disorders such as Parkinson's disease and depression.
  • Antimicrobial Activity : Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including multi-drug resistant strains . The mechanism involves disruption of bacterial cell wall synthesis and biofilm formation inhibition.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Dopamine Transporter InhibitionEnhanced dopaminergic signaling; potential for treating Parkinson's disease
Antimicrobial ActivityEffective against Staphylococcus aureus; MIC values ranging from 0.22 to 0.25 μg/mL
CytotoxicityLow hemolytic activity; IC50 > 60 μM indicating non-cytotoxicity
Enzyme InhibitionActive against DNA gyrase and DHFR with IC50 values of 12.27–31.64 μM and 0.52–2.67 μM respectively

Case Studies

  • Dopamine Dysregulation : A study highlighted the role of this compound in modulating dopamine levels. The compound was tested in animal models for its effects on motor function and behavior, showing promise as a treatment for dopaminergic deficits.
  • Antimicrobial Efficacy : In vitro tests demonstrated that this compound significantly reduced biofilm formation in Staphylococcus species, outperforming traditional antibiotics like Ciprofloxacin in certain assays . The study emphasized the importance of the bromophenyl group in enhancing antibacterial activity.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of piperidine derivatives, including this compound. Modifications to the piperidine ring and substitution patterns have been shown to affect biological activity significantly.

Table 2: Structure-Activity Relationship Insights

Compound NameKey FeaturesBiological Activity
N-(3-Bromophenyl)piperidin-4-aminePiperidine ring with bromophenyl groupSelective DAT inhibitor
1-(3-Bromophenyl)piperidin-4-amineSimilar structure but different substitutionVaried biological activity
N-Methyl-(R)-piperidin-3-amineMethyl substitutionAltered pharmacokinetics

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-bromophenyl)piperidin-4-amine dihydrochloride, and how can purity be optimized?

  • Methodology : A common approach involves coupling a bromophenyl derivative with a piperidin-4-amine precursor via nucleophilic substitution or reductive amination. For analogs like 1-[2-(4-bromophenoxy)ethyl]piperidin-4-amine dihydrochloride, bromophenoxy compounds are reacted with piperidine derivatives under controlled pH and temperature to minimize byproducts . Purification via recrystallization or column chromatography (using polar solvents like methanol/ethyl acetate) ensures >95% purity. Confirm purity via HPLC or LC-MS .

Q. How can the structural integrity of this compound be validated experimentally?

  • Methodology : Use nuclear magnetic resonance (NMR) to confirm the presence of the bromophenyl group (distinct aromatic protons at δ 7.2–7.5 ppm) and piperidine ring (multiplet signals at δ 2.5–3.5 ppm). Mass spectrometry (MS) should show molecular ion peaks matching the molecular weight (e.g., ~372.1 g/mol for similar dihydrochloride salts) . X-ray crystallography (using SHELX software ) may resolve stereochemical ambiguities.

Q. What are the stability and solubility profiles of this compound under laboratory conditions?

  • Methodology : Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The dihydrochloride form generally exhibits improved stability over freebase analogs. Solubility can be tested in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol); polar solvents enhance solubility due to ionic interactions .

Advanced Research Questions

Q. How does the bromine substituent at the 3-position influence biological activity compared to other halogenated analogs?

  • Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with fluorine (e.g., N-(3-fluorophenyl)piperidin-4-amine hydrochloride ) or chlorine substituents. Compare receptor binding affinities (e.g., histamine H3 receptor inverse agonism ) or enzyme inhibition using radioligand assays. Bromine’s larger atomic radius may enhance hydrophobic interactions in target binding pockets .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

  • Methodology : Use molecular docking (AutoDock Vina) to model interactions with cytochrome P450 enzymes for metabolism prediction. ADMET predictors (e.g., SwissADME) estimate logP (lipophilicity), blood-brain barrier penetration, and hERG channel liability. Compare results with experimental data from microsomal stability assays .

Q. How can discrepancies in biological assay data for this compound be resolved?

  • Methodology : Replicate assays under standardized conditions (e.g., cell line authentication, controlled oxygen levels). Validate contradictory results using orthogonal techniques:

  • For receptor binding: Compare radiolabeled ligand displacement with functional cAMP assays .
  • For cytotoxicity: Use MTT and ATP-based viability assays in parallel .

Q. What crystallographic techniques are suitable for resolving conformational polymorphism in this compound?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD) with SHELXL to identify polymorphic forms. Pair with differential scanning calorimetry (DSC) to detect thermal phase transitions. For amorphous content, use powder X-ray diffraction (PXRD) and pair distribution function (PDF) analysis .

Methodological Considerations

  • Data Validation : Cross-reference spectral data (NMR, MS) with PubChem entries and computational predictions to confirm structural assignments.
  • Safety Protocols : Follow GHS guidelines for handling hydrochloride salts (e.g., PPE, ventilation) as outlined in safety data sheets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)piperidin-4-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)piperidin-4-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.